molecular formula C23H23N5O2 B11200228 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11200228
M. Wt: 401.5 g/mol
InChI Key: LNRWAAAGOGGODP-UHFFFAOYSA-N
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Description

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with various functional groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted hydrazine with a suitable diketone to form the triazole ring. This is followed by cyclization with a pyrimidine precursor under acidic or basic conditions to form the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine with an appropriate acyl chloride or anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality .

Mechanism of Action

The mechanism of action of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H23N5O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-23(30)28-17(4)24-19(12-20(28)26-27)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3,(H,25,29)

InChI Key

LNRWAAAGOGGODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C

Origin of Product

United States

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